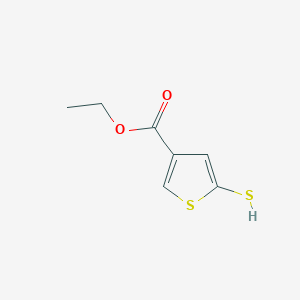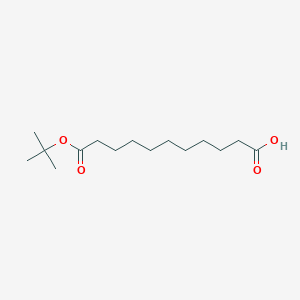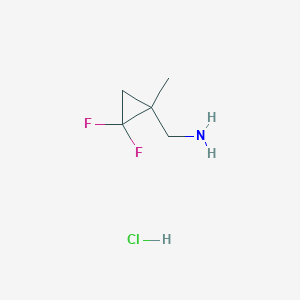
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Overview
Description
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate is a chemical compound with the molecular formula C15H20O7 and a molecular weight of 312.32 g/mol It is an ester derivative of D-glucuronic acid, which is a glucose derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate typically involves the esterification of D-glucuronic acid with 3-phenylpropyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound may involve biocatalysis, which is an environmentally friendly and efficient method. This approach uses enzymes or whole-cell catalysts to facilitate the esterification reaction. The use of biocatalysis can enhance the yield and selectivity of the product while minimizing the generation of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release D-glucuronic acid and 3-phenylpropyl alcohol. D-glucuronic acid is known to participate in detoxification processes in the liver by conjugating with various endogenous and exogenous substances, enhancing their solubility and excretion .
Comparison with Similar Compounds
Similar Compounds
D-Glucuronic acid: A precursor to 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate, known for its role in detoxification and as a building block in polysaccharides.
3-Phenylpropyl alcohol: An alcohol used in the synthesis of esters and other organic compounds.
Glucuronides: Compounds formed by the conjugation of glucuronic acid with various substances, playing a crucial role in detoxification.
Uniqueness
The esterification enhances its solubility and stability, making it suitable for various industrial and research applications .
Properties
IUPAC Name |
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c16-9-11(17)12(18)13(19)14(20)15(21)22-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9,11-14,17-20H,4,7-8H2/t11-,12+,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCANNABFZDODS-CRWXNKLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCOC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid](/img/structure/B1460340.png)

![Thieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1460342.png)







![4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1460356.png)


![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)
